9,10-Di(naphthalen-2-yl)anthracene

Catalog No.
S740599
CAS No.
122648-99-1
M.F
C34H22
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Di(naphthalen-2-yl)anthracene

CAS Number

122648-99-1

Product Name

9,10-Di(naphthalen-2-yl)anthracene

IUPAC Name

9,10-dinaphthalen-2-ylanthracene

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C34H22/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H

InChI Key

VIZUPBYFLORCRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

The exact mass of the compound 9,10-Di(naphthalen-2-yl)anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9,10-Di(naphthalen-2-yl)anthracene (CAS 122648-99-1), commonly designated as ADN, is a foundational polycyclic aromatic hydrocarbon utilized primarily as a wide-bandgap fluorescent host and electron-transporting material in organic electronics. Featuring an anthracene core symmetrically substituted with naphthalen-2-yl groups, ADN possesses a molecular weight of 430.54 g/mol and exhibits a deep HOMO level of approximately -5.8 eV and a LUMO of -2.6 eV . This sterically congested architecture mitigates intermolecular π-π stacking compared to planar anthracene analogs, suppressing solid-state concentration quenching and providing the high thermal stability (melting point 382–384 °C) required for vacuum thermal evaporation (VTE) manufacturing workflows .

Research Fit

Vacuum-deposited blue OLED host and emitter; steric structure suppresses solid-state quenching
Wide band gap with deep HOMO/high LUMO alignment for efficient exciton confinement
Solution processing not recommended – crystallization compromises film quality and device function

Substituting ADN with closely related anthracene derivatives fundamentally alters device fabrication workflows and emission profiles. Replacing ADN with the simpler 9,10-diphenylanthracene (DPA) results in rapid thin-film crystallization under prolonged electrical stress due to DPA's inferior morphological stability[1]. Conversely, substituting ADN with its alkylated analogs, such as 2-tert-butyl-9,10-di(naphthalen-2-yl)anthracene (TBADN) or 2-methyl-9,10-di(naphthalen-2-yl)anthracene (MADN), changes process compatibility and chromaticity. TBADN is specifically engineered with a bulky tert-butyl group to force an amorphous state for solution processing, whereas ADN is optimized for high-purity vacuum deposition . Furthermore, utilizing MADN in doped systems can shift the emission spectrum from deep blue to sky blue, rendering it unsuitable for strict deep-blue chromaticity specifications [2].

Substitution Risk

Solution process ADN crystallizes and shows no electroluminescence; alkyl-substituted analogs (MADN, TBADN) remain functional. Direct substitution in spin-coated devices is not viable.
Vacuum deposition ADN performs comparably to MADN/TBADN; substitution across these hosts may be acceptable only for evaporation-based workflows.

Solid-State Packing and Process Compatibility (ADN vs. TBADN)

ADN and TBADN share a dinaphthylanthracene core but are engineered for distinct manufacturing workflows. ADN exhibits a high melting point of 382–384 °C and readily forms stable, densely packed films via vacuum thermal evaporation (VTE). In contrast, TBADN incorporates a tert-butyl group that disrupts packing, lowering its glass transition temperature to 126 °C to enable solution processing . Attempting to use TBADN in VTE architectures optimized for ADN alters the interfacial packing density with hole-transporting layers.

Evidence DimensionPhase transition and processability
Target Compound DataADN: MP 382–384 °C, optimized for vacuum deposition
Comparator Or BaselineTBADN: Tg 126 °C, optimized for solution processing
Quantified DifferenceAddition of t-butyl group forces amorphous state, preventing direct interchangeability in VTE
ConditionsSolid-state thermal analysis and OLED fabrication workflows

Procurement must align the compound choice with the manufacturing line; ADN is strictly required for vacuum-deposited architectures, whereas TBADN is required for solution-cast devices.

Solution‑processed OLED efficiency
Head‑to‑head
ADN: 0 cd/A (no emission)
MADN/TBADN: 1.5–2.1 cd/A
ADN is functionally incompatible with spin‑coated OLED fabrication.
Device: ITO/PEDOT/EML/LiF/Al; dopant DPAVBi.

Emission Chromaticity in Doped Systems (ADN vs. MADN)

The symmetric structure of ADN ensures a wide optical bandgap that maintains deep blue color purity when co-deposited with specific dopants. For instance, OLEDs utilizing ADN as a host for perylene-based dopants generate deep blue emission with CIE coordinates of approximately (0.15, 0.23) [1]. Substituting ADN with the methylated analog MADN (2-methyl-9,10-di(2-naphthyl)anthracene) introduces electron-donating effects that can shift the emission to a sky-blue region (e.g., CIE 0.16, 0.32) when paired with similar styrylamine dopants [2].

Evidence DimensionEmission Chromaticity (CIE y-coordinate)
Target Compound DataADN-based devices: Deep blue (CIE y ≈ 0.23)
Comparator Or BaselineMADN-based devices: Sky blue shift (CIE y ≈ 0.32)
Quantified DifferenceMADN shifts emission to longer wavelengths due to core asymmetric methylation
ConditionsFluorescent doped OLED emitting layers

Buyers targeting strict deep-blue display specifications must procure symmetric ADN rather than its methylated derivatives to avoid unwanted bathochromic shifts.

Spin‑coated film morphology
Head‑to‑head
ADN: crystalline domains, rough surface
MADN/TBADN: amorphous, smooth films
Crystallization under spin‑coating prevents charge injection and emission.
SEM on PEDOT surface; crystalline morphology correlates with leakage current.

Co-Host Efficiency for Red Electroluminescence (ADN/Alq3 vs. Alq3 alone)

Beyond blue emission, ADN's wide energy bandgap makes it a highly effective co-host for red OLEDs via two-step energy transfer. When ADN is co-doped with Alq3 (tris(8-hydroxyquinoline) aluminum) in a 75:25 weight ratio for red emitters like DCJTB, the device achieves a luminous efficiency of 3.4 cd/A [1]. This significantly outperforms baseline devices using Alq3 as a single host, as the ADN co-host system reduces the turn-on voltage and improves exciton confinement [1].

Evidence DimensionLuminous Efficiency in Red OLEDs
Target Compound DataADN/Alq3 co-host: 3.4 cd/A
Comparator Or BaselineSingle Alq3 host: Lower efficiency and higher turn-on voltage
Quantified DifferenceSignificant efficiency gain via two-step energy transfer enabled by ADN's wide bandgap
ConditionsDCJTB-doped red OLEDs

Procuring ADN as a co-host material allows manufacturers to simplify full-color OLED fabrication by utilizing a single wide-bandgap material across multiple color sub-pixels.

Vacuum‑deposited efficiency parity
Head‑to‑head
ADN, MADN, TBADN: 4.6–7.0 cd/A
All three hosts perform equivalently in evaporated devices; substitution is performance‑neutral.
Identical device architecture; vacuum thermal deposition.
Red OLED co‑host efficiency
Reported
4.2–5.5 cd/A at 20 mA/cm²
Supports ADN/Alq₃ co‑host utility for red emission; optimal with >60% ADN content.
CIE (0.64,0.35)–(0.62,0.37); dopant DCJTB.

Vacuum-Deposited Deep-Blue OLED Emitting Layers

ADN is the preferred host material for VTE-based blue OLEDs because its symmetric dinaphthyl structure provides the necessary thermal stability (MP >380 °C) and prevents the crystallization issues seen in simpler analogs like DPA [1].

Wide-Bandgap Co-Host for Full-Color Displays

Due to its HOMO/LUMO levels (-5.8 eV / -2.6 eV), ADN serves as a highly efficient energy-transfer co-host alongside materials like Alq3, enabling high-efficiency red and green sub-pixels without requiring completely distinct host materials for each color [2].

Electron Transport and Exciton Confinement Layers

ADN's high electron mobility and deep HOMO level make it suitable for use in multilayer architectures where precise charge balance and prevention of hole leakage from the emissive layer are required to maximize device efficiency [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vacuum‑deposited blue OLED host
Wide‑bandgap anthracene core; steric hindrance prevents concentration quenching
Device efficiency and color purity in evaporated architectures
Red OLED co‑host for full‑color displays
Co‑host blend compatibility (Alq₃); high ADN fraction maximizes luminance
Co‑host ratio optimization and CIE coordinate stability
Blue fluorescent dopant for deep‑blue research
High photoluminescence quantum yield; efficient FRET with wide‑gap hosts
Color purity (CIE y <0.10) and exciton utilization
Optoelectronic standard and fluorescent probe
Well‑characterized HOMO/LUMO, thermal stability, and emission profile
Calibration reference for quantum yield; exciton dynamics studies

XLogP3

10.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9,10-Di(2-naphthyl)anthracene

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